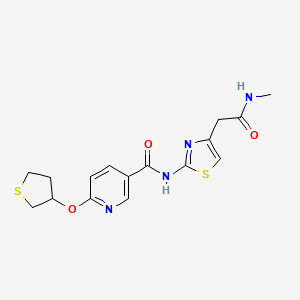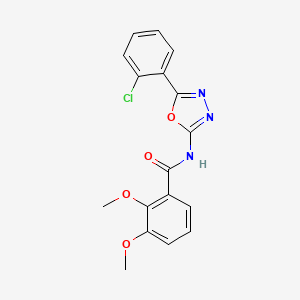![molecular formula C27H21NO4 B2729783 6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid CAS No. 2230808-66-7](/img/structure/B2729783.png)
6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid” is a complex organic molecule. It is related to the family of fluorenylmethyloxycarbonyl (Fmoc) compounds, which are commonly used in solid-phase peptide synthesis .
Synthesis Analysis
The synthesis of such compounds often involves a C-H Activation methodology . This process, developed by Jin-Quan Yu and coworkers, involves the formation of a carbon-carbon (C-C) bond mediated by palladium (Pd). The reaction can be made in tandem with 2-Methylpyridine .Scientific Research Applications
Synthesis Techniques and Applications
- Mono- and Difluoronaphthoic Acids Synthesis : The synthesis of mono- and difluoronaphthoic acids demonstrates the utility of aryl carboxamides, which are structurally related to 6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid. These compounds are found in several biologically active molecules. The synthesis process involves electrophilic fluorination and a general route that includes the elaboration of commercial fluorinated phenylacetic acids, showcasing the compound's relevance in developing novel chemical entities with potential biological activity (Tagat et al., 2002).
Optical and Photophysical Properties
- Naphthalene-Derived Compounds for Bio-Imaging : Naphthalene-1,8-dicarboxylic acid derivatives, including structures similar to 6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid, have been synthesized and characterized for their spectroscopic properties. These compounds demonstrate positive solvatochromism and potential for use in bio-imaging studies due to their fluorescence quantum yields, highlighting their significance in the development of new fluorescent bioactive compounds (Nicolescu et al., 2020).
Applications in Molecular Diagnostics
- Fluorescent Probes for β-Amyloid : A novel fluorescent probe based on the naphthalene structure, specifically designed for β-amyloids, was synthesized. This probe demonstrates high binding affinities toward Aβ(1–40) aggregates, indicating its potential as a powerful tool for the molecular diagnosis of Alzheimer’s disease. This application underlines the compound's relevance in the development of diagnostic agents for neurodegenerative diseases (Fa et al., 2015).
Liquid Crystalline Properties
- Mesogenic Homologous Series : The synthesis and characterization of compounds containing a 6-alkoxy 2-naphthoic acid and Schiff base-ester central linkage, similar in structure to the compound , have led to the discovery of new liquid crystalline compounds. These series demonstrate mesomorphic behavior, including nematic and smectic A mesophases, suggesting their potential applications in the field of liquid crystals (Thaker et al., 2012).
Environmental and Biodegradation Pathways
- Anaerobic Degradation of PAHs : Studies on the anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs) have identified carboxylated naphthalene, similar to the compound in focus, as an intermediate in the biodegradation pathway. These findings provide insights into the environmental fate of such compounds and their potential for bioremediation strategies in contaminated aquifers (Meckenstock et al., 2004).
properties
IUPAC Name |
6-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO4/c29-26(30)20-12-11-18-13-17(9-10-19(18)14-20)15-28-27(31)32-16-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-14,25H,15-16H2,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKZQBJHVBLRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC5=C(C=C4)C=C(C=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]naphthalene-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2729710.png)



![3-[(4-Bromophenyl)methoxy]pyridin-2-amine](/img/structure/B2729715.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2729716.png)
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2729717.png)
![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2729720.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}ethyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2729722.png)
![N-(2-Morpholin-4-yl-2-thiophen-3-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2729723.png)